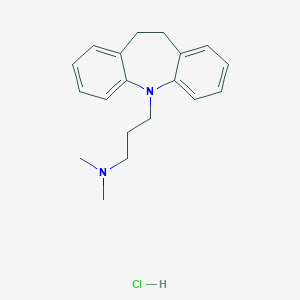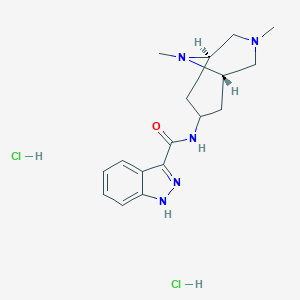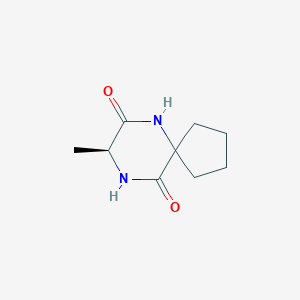
Alaptide
Vue d'ensemble
Description
Alaptide is a molecule that was developed and synthesized by Czech and Slovak chemists . It is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . This compound has unique healing properties and is in the center of attention due to its potential in regenerative medicine .
Synthesis Analysis
This compound was first synthesized in the 1980s by Evžen Kasafírek at the Research Institute for Pharmacy and Biochemistry . There are several possible synthetic pathways towards this compound, many of which have been intensively optimized over the years . One of them uses protected L-alanine that is reacted with ethyl chloroformate. The intermediate is then further reacted with methyl 1-aminocyclopentane-1-carboxylate, giving methyl 1-(benzyloxycarbonyll-alanyl) aminocyclopentane-1-carboxylate. Subsequent hydrogenation provides an unprotected derivative that undergoes intramolecular cyclization leading to the final product, this compound .
Molecular Structure Analysis
The molecule of this compound is composed of two amino acids, L-alanine and cycloleucine, that are interlocked into a spirocycle . Its synthesis was inspired by another naturally occurring neuropeptide, L-Prolyl-L-leucylglycinamide . This compound possesses one center of chirality .
Chemical Reactions Analysis
This compound is a white crystalline compound that is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Physical And Chemical Properties Analysis
This compound is a white crystalline compound . It has a molecular weight of 182.22 g/mol . It is very poorly soluble in water (0.1104 g/100 mL), ethanol (0.1011 g/100 mL), or hexane (0.0024 g/100 mL) .
Applications De Recherche Scientifique
Médecine régénérative
Alaptide a un effet stimulant significatif sur les cellules diploïdes humaines (LEP-19) sans changements de transformation dans leur morphologie . Cet effet peut être utilisé dans divers domaines de la médecine régénérative .
Traitement des brûlures
L'effet stimulant d'this compound sur les cellules diploïdes humaines peut être utilisé dans le traitement des brûlures . Il aide à la régénération des cellules de la peau, accélérant ainsi le processus de guérison .
Traitement de la peau
Il a été prouvé qu'this compound avait des capacités de régénération épidermique . Il peut être utilisé dans les traitements de la peau pour favoriser la croissance de nouvelles cellules de la peau et améliorer la santé générale de la peau .
Modificateur de la perméation transdermique
This compound peut être utilisé comme modificateur de la perméation transdermique . Il influence la perméation/absorption des médicaments dans la peau et/ou à travers la peau . Selon la concentration, l'état physique et le milieu d'support (formulation pharmaceutique) utilisés, il peut soit augmenter, soit diminuer la perméation/absorption des médicaments .
Limitation des effets systémiques des médicaments
Dans des conditions spécifiques, this compound peut supprimer la perméation/absorption des composés à travers la peau . <a data-citationid="1e164b48
Mécanisme D'action
Target of Action
Alaptide primarily targets keratinocytes , which are the major cells constituting the outermost layer of the skin . It influences the creation and function of these cells . Additionally, this compound has a significant stimulating effect on human diploid cells (LEP-19) without causing transformation changes in their morphology .
Mode of Action
This compound acts as a transdermal permeation modifier . It can suppress or enhance the permeation/absorption of compounds through the skin, depending on specific conditions such as the used concentration, physical state, and supporting medium (pharmaceutical formulation) . This ability to modulate permeation allows it to limit the site of action of potentially hazardous/toxic drugs to the skin surface .
Biochemical Pathways
It’s known that this compound can affect the metabolism of dopamine (da) and serotonin or 5-hydroxytryptamine (5-ht) in the central nervous system (cns) of adult male rats .
Pharmacokinetics
The pharmacokinetics of this compound have been examined in plasma and brain of mice, rats, and rabbits following an intravenous dose . It was found that this compound equilibrates rapidly with the central compartment in mice and rats due to the high first-order equilibration rate constants between plasma and brain . In rabbits, the equilibration is much slower .
Result of Action
This compound has a skin curative activity that can be helpful in reducing possible skin irritant/injurious effects of permeating compounds . It also enables a significant stimulating effect on human diploid cells (LEP-19) without causing transformation changes in their morphology . This effect can be used in various areas of regenerative medicine, such as treating burn injuries, skin treatment, etc .
Action Environment
The action of this compound is influenced by environmental factors such as the type of formulation (ointment, cream, gel) and the physical state of the compound . It was observed that under specific conditions, this compound is able to suppress permeation/absorption of compounds through the skin .
Propriétés
IUPAC Name |
(8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRSPDHUDXWHRY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238019 | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90058-29-0 | |
| Record name | Alaptide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90058-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090058290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(alanine-(1-amino-1-cyclopentane)carbonyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G248DWL42U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Alaptide?
A1: While the precise mechanism of action of this compound remains elusive, research suggests potential interactions with dopaminergic systems in the brain. [, , ] Further investigation is needed to fully elucidate its specific targets and downstream effects.
Q2: What is the molecular formula and weight of this compound?
A2: this compound is represented by the molecular formula C9H14N2O2 and has a molecular weight of 182.22 g/mol. []
Q3: Is there any spectroscopic data available for this compound?
A3: Yes, studies have utilized various spectroscopic techniques to characterize this compound, including X-ray powder diffraction, Fourier-transform infrared spectroscopy, and Raman spectroscopy. [, ] These analyses have provided insights into its structural properties and crystallinity.
Q4: Has this compound been formulated into any drug delivery systems?
A4: Research has explored the incorporation of this compound into various delivery systems, including cellulose-based hydrogels and electrospun polycaprolactone nanofibrous membranes, to enhance its therapeutic potential. [, ]
Q5: How does the addition of humectants affect the release of this compound from hydrogels?
A5: Studies have shown that incorporating humectants, such as glycerol, propylene glycol, and ethanol, into this compound-loaded hydrogels can significantly influence its release profile. []
Q6: Does this compound exhibit any catalytic properties?
A6: Current research primarily focuses on this compound's therapeutic potential, and there is limited information regarding its catalytic properties.
Q7: Have any computational studies been conducted on this compound?
A7: While detailed computational studies might be limited, research has utilized modeling approaches, such as two-compartment models, to investigate this compound's pharmacokinetics and brain entry in various animal models. []
Q8: How do structural modifications of this compound affect its biological activity?
A8: Research investigating the SAR of this compound and its analogs is ongoing. Studies have explored the immunomodulatory properties of structurally related tri- and tetrapeptides, highlighting the influence of structural variations on biological activity. []
Q9: What is known about the stability of this compound in different formulations?
A9: Research indicates that the stability of this compound can be influenced by factors like pH and storage conditions. [] Formulating this compound into delivery systems like hydrogels and nanofibrous membranes has shown promise in enhancing its stability and therapeutic efficacy. [, ]
Q10: How quickly does this compound reach the brain after administration?
A10: Studies have shown that this compound exhibits rapid brain entry in mice and rats, indicating its ability to cross the blood-brain barrier effectively. []
Q11: What are the documented in vivo effects of this compound?
A11: this compound has demonstrated potential benefits in various animal models. Studies have reported its ability to modulate social memory in rats, ameliorate behavioral deficits induced by sodium nitrite hypoxia, and enhance wound healing in a rat model. [, , ]
Q12: Are there any known sex-specific differences in the effects of this compound?
A12: Yes, research suggests sex-specific differences in this compound's effects. For instance, this compound enhanced social recognition in ovariectomized female rats but not in castrated males, highlighting potential hormonal influences on its action. []
Q13: Has this compound demonstrated efficacy in wound healing?
A13: Research has shown that incorporating this compound into nanofibrous membranes significantly accelerated the healing of skin incisions and burns in a rat model, suggesting its potential as a wound treatment agent. []
Q14: Is there any evidence of resistance developing to this compound?
A14: Current research primarily focuses on this compound's therapeutic potential and mechanism of action. Further investigation is necessary to determine the potential for resistance development.
Q15: Can this compound be delivered transdermally?
A15: Research has explored the potential of this compound as a transdermal permeation enhancer. [, , , ] Studies have shown that it can enhance the permeation of various drugs through the skin, highlighting its potential in topical drug delivery.
Q16: Are there any identified biomarkers to predict the efficacy of this compound?
A16: Further research is needed to identify specific biomarkers for this compound's efficacy.
Q17: What analytical methods are used to quantify this compound?
A17: Various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry, have been employed to quantify this compound in different formulations and biological samples. [, , ]
Q18: What is the environmental impact of this compound?
A18: As research on this compound is ongoing, further studies are necessary to comprehensively assess its environmental impact and degradation pathways.
Q19: How does this compound's solubility impact its formulation?
A19: The solubility of this compound can influence its formulation and delivery. Research has explored incorporating it into delivery systems like hydrogels and nanofibrous membranes to overcome potential solubility limitations and enhance its bioavailability. [, ]
Q20: Are the analytical methods used for this compound validated?
A20: Studies employing analytical techniques for this compound quantification often involve method validation to ensure accuracy, precision, and specificity. []
Q21: Are there established quality control standards for this compound production?
A21: As this compound continues to be investigated in research settings, establishing comprehensive quality control standards for its production and formulation will be essential for its potential clinical translation.
Q22: Does this compound interact with any drug transporters?
A22: Further research is needed to determine potential interactions of this compound with drug transporters and their implications for its pharmacokinetic profile.
Q23: Does this compound affect the activity of drug-metabolizing enzymes?
A23: Currently, there is limited information available on the potential of this compound to induce or inhibit drug-metabolizing enzymes.
Q24: Are there any alternative compounds with similar effects to this compound?
A24: Research has explored alternative compounds with potential nootropic or neuroprotective effects, such as oxiracetam, which has shown some functional similarities to this compound in preclinical studies. []
Q25: Are there specific guidelines for the disposal of this compound?
A25: As this compound continues to be researched, establishing proper waste management and disposal guidelines will be essential for ensuring environmental safety.
Q26: What resources are available for researchers studying this compound?
A26: Various resources, including published research articles, chemical suppliers, and specialized research facilities, are available to support ongoing research on this compound.
Q27: When was this compound first synthesized?
A27: While the exact date of its initial synthesis remains unclear from the provided research, this compound emerged as a subject of scientific interest due to its structural similarity to melanocyte-stimulating hormone release-inhibiting factor (MIF). [, ]
Q28: What are the potential cross-disciplinary applications of this compound research?
A28: Research on this compound spans disciplines like pharmacology, neuroscience, and materials science. Its potential applications encompass areas like drug delivery, wound healing, and addressing neurological disorders, highlighting opportunities for interdisciplinary collaboration. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




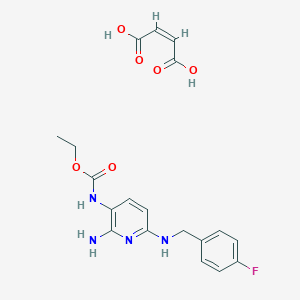
![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)

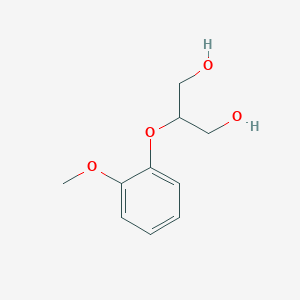
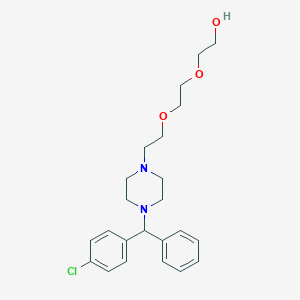


![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)


